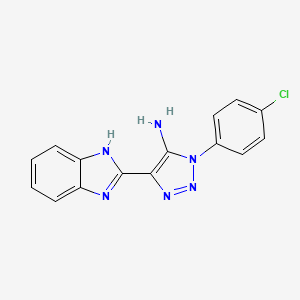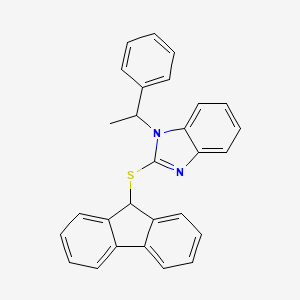![molecular formula C14H17NO5S B4331420 methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate](/img/structure/B4331420.png)
methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate
Übersicht
Beschreibung
Methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is known for its unique properties, which make it an attractive candidate for further research and development.
Wirkmechanismus
The mechanism of action of methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of certain kinases, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
Methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity and side effects. It is important to handle this compound with care and to follow proper safety protocols when working with it in the lab.
Zukünftige Richtungen
There are several future directions for research on methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate. One area of interest is the development of new analogs and derivatives of this compound, which may have improved efficacy and fewer side effects. Another area of interest is the exploration of this compound's potential applications in agriculture, including its use as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer and inflammation. It has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it an attractive candidate for further research.
Eigenschaften
IUPAC Name |
methyl (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-19-14(16)7-4-12-2-5-13(6-3-12)21(17,18)15-8-10-20-11-9-15/h2-7H,8-11H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYXCGSWHIIDSQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[4-(4-morpholinylsulfonyl)phenyl]-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-morpholin-4-yltetrazolo[1,5-b]pyridazine](/img/structure/B4331340.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4331349.png)
![(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B4331351.png)

![3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4331374.png)
![3-[(4-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4331385.png)

![N-dibenzo[b,d]furan-3-yl-N'-9H-xanthen-9-ylurea](/img/structure/B4331402.png)
![ethyl 4-[2-chloro-6-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate](/img/structure/B4331406.png)
![1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4331412.png)
![1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4331417.png)
![1-{[4-(1-adamantyl)phenoxy]acetyl}-4-phenylpiperidine](/img/structure/B4331425.png)
![2-[4-(1-adamantyl)phenoxy]-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4331431.png)
